molecular formula C21H21O11+ B1230543 Cyanidin 3-galactoside

Cyanidin 3-galactoside

Cat. No. B1230543
M. Wt: 449.4 g/mol
InChI Key: RKWHWFONKJEUEF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3, 4-Dihydroxyphenyl)-5, 7-dihydroxy-3-{[3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-chromen-1-ylium belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. 2-(3, 4-Dihydroxyphenyl)-5, 7-dihydroxy-3-{[3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-chromen-1-ylium is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Alpha-Glucosidase Inhibitory Activity

Cyanidin-3-galactoside exhibits α-glucosidase inhibitory activity, making it a potential candidate for diabetes treatment. It shows a synergistic effect when combined with acarbose, a diabetes medication, and provides mixed type inhibition against intestinal sucrase (Adisakwattana, Charoenlertkul, & Yibchok-anun, 2009).

Health Benefits and Applications

Cyanidin 3-O-galactoside (Cy3Gal) is known for its wide range of health benefits. It is abundant in fruits like apples and berries and has antioxidant, anti-inflammatory, anticancer, antidiabetic, cardiovascular, and neuroprotective properties. Its potential as a food additive or health supplement is significant due to these properties (Liang, Liang, Guo, & Yang, 2021).

Thermostability and Antioxidant Capacity

Enzymatic acylation of cyanidin-3-O-galactoside (cy-gal) improves its lipophilicity and thermostability while preserving its antioxidant properties. This process expands its application in the cosmetic and food industries (Yang, Kortesniemi, Yang, & Zheng, 2018).

Cytoprotective Activities

Cyanidin-3-O-galactoside has demonstrated strong antioxidant activity, superior to synthetic antioxidants, and can counteract cytotoxic effects in human lymphocytes. This suggests its potential use in protecting cells from oxidative stress and related damages (Bellocco, Barreca, Laganà, Calderaro, Lekhlifi, Chebaibi, Smeriglio, & Trombetta, 2016).

Insulin Secretion Stimulation

Studies have shown that cyanidin-3-galactoside can stimulate insulin secretion from pancreatic β-cells, which may provide a basis for its use in antidiabetic treatments (Jayaprakasam, Vareed, Olson, & Nair, 2005).

Source for Functional Beverages

Cyanidin-3-O-galactoside is found in red-fleshed apples and has been used to make juices with high antioxidant capacity. This application demonstrates its potential in the beverage industry for creating health-oriented drinks (Rupasinghe, Huber, Embree, & Forsline, 2010).

properties

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWHWFONKJEUEF-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O11+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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